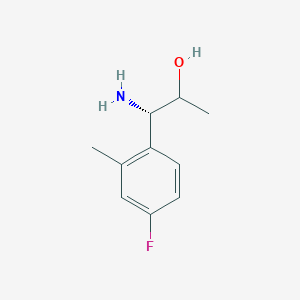

(1S)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL

Description

Chemical Identity and Nomenclature

The compound's systematic IUPAC name, (1S)-1-amino-1-(4-fluoro-2-methylphenyl)propan-2-ol, precisely describes its molecular architecture. Key structural features include:

- Stereochemistry : The chiral center at position 1 (C1) confers optical activity, with the (1S) configuration indicating absolute stereochemistry.

- Aromatic system : A para-fluoro-ortho-methyl substituted benzene ring influences electronic distribution and molecular polarity.

- Functional groups : Concurrent presence of secondary amine (-NH-) and secondary alcohol (-OH) groups enables dual reactivity.

Table 1: Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₀H₁₄FNO | |

| Molar mass | 183.22 g/mol | |

| SMILES notation | CC1=C(C=CC(=C1)F)C@@HN | |

| InChIKey | SPOJJXMJIBJMRN-OMNKOJBGSA-N |

Alternative nomenclature includes the CAS registry number 1336841-46-3 and synonyms like N16253. The fluorine atom at the benzene ring's para position (C4) and methyl group at the ortho position (C2) create distinct electronic effects—the strong electron-withdrawing fluorine (-I effect) contrasts with the electron-donating methyl group (+I effect), producing localized polarization.

Historical Development and Discovery

The compound's synthesis history parallels advances in fluorinated pharmaceutical intermediates. Early routes adapted methods from analogous 4-fluorophenyl piperidine derivatives described in patent WO2001002357A2. Key milestones include:

- Fluorination techniques : Adaptation of Balz-Schiemann reactions for introducing fluorine at the aromatic ring's para position.

- Stereocontrol strategies : Development of asymmetric reduction methods using chiral catalysts to establish the (1S) configuration.

- Protecting group chemistry : Optimization of temporary amino protection during alcohol functionalization steps.

A representative synthetic pathway involves:

- Friedel-Crafts alkylation of 4-fluoro-2-methylbenzene with epichlorohydrin derivatives

- Ring-opening amination with ammonia under controlled pH and temperature

- Chiral resolution via diastereomeric salt crystallization or enzymatic kinetic resolution

Equation 1: Simplified Synthesis

$$

\text{C}6\text{H}3\text{F(CH}3\text{)} + \text{C}3\text{H}5\text{OCl} \xrightarrow{\text{AlCl}3} \text{Intermediate} \xrightarrow{\text{NH}_3} \text{Racemate} \xrightarrow{\text{Resolution}} (1S)\text{-enantiomer}

$$

Academic Research Significance

This compound serves multiple roles in contemporary research:

- Chiral auxiliary : The rigid bicyclic structure facilitates asymmetric induction in catalytic cycles. Studies demonstrate its utility in constructing β-amino alcohol frameworks for natural product synthesis.

- Fluorine NMR probe : The $$^{19}\text{F}$$ nucleus provides a sensitive spectroscopic handle for monitoring reaction kinetics and molecular interactions.

- Crystallographic studies : Single-crystal X-ray analyses reveal intramolecular hydrogen bonding between the amine and hydroxyl groups, stabilizing specific conformations.

Recent investigations explore its potential as:

- A ligand precursor for transition metal catalysts in cross-coupling reactions

- A template for designing kinase inhibitor pharmacophores through computational docking studies

- A model compound for studying fluorine's effects on hydrogen bond network formation in polar solvents

Properties

Molecular Formula |

C10H14FNO |

|---|---|

Molecular Weight |

183.22 g/mol |

IUPAC Name |

(1S)-1-amino-1-(4-fluoro-2-methylphenyl)propan-2-ol |

InChI |

InChI=1S/C10H14FNO/c1-6-5-8(11)3-4-9(6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7?,10-/m1/s1 |

InChI Key |

SPOJJXMJIBJMRN-OMNKOJBGSA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)F)[C@@H](C(C)O)N |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C(C(C)O)N |

Origin of Product |

United States |

Preparation Methods

Asymmetric Reduction of Ketone Precursors

- Starting Material: Corresponding prochiral ketone, often 1-(4-fluoro-2-methylphenyl)propan-2-one

- Method: Asymmetric catalytic reduction using chiral catalysts or biocatalysts

- Catalysts: Transition metal complexes such as Ru-BINAP, or enzymatic catalysts like alcohol dehydrogenases

- Reaction Conditions:

- Solvents: Ethanol or methanol commonly used

- Temperature: Low temperatures (0–25 °C) to enhance stereoselectivity

- Hydrogen source: Molecular hydrogen or hydride donors (e.g., sodium borohydride in some cases)

This method yields high enantiomeric excess (>98% ee) of the (1S) isomer by controlling stereochemistry during the ketone reduction step.

Reductive Amination of Corresponding Aldehydes

- Starting Material: 4-fluoro-2-methylbenzaldehyde

- Process:

- Formation of an imine or iminium intermediate via reaction with ammonia or an amine source

- Subsequent stereoselective reduction to the amino alcohol

- Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation (Pd/C under H2)

- Solvents: Ethanol, tetrahydrofuran (THF), or other polar solvents to optimize solubility and reaction rate

Nitroalkene Intermediate Reduction

- Route: Condensation of 4-fluoro-2-methylbenzaldehyde with nitromethane to form a nitroalkene intermediate, followed by reduction

- Reduction: Catalytic hydrogenation or hydride reagents reduce the nitro group to an amino group while maintaining the alcohol functionality

- Industrial Adaptation: Continuous flow reactors optimize reaction throughput and yield

Reaction Parameters and Their Influence

| Step | Reaction Type | Key Reagents/Catalysts | Conditions | Yield (%) | Stereochemical Outcome |

|---|---|---|---|---|---|

| 1. Ketone formation | Friedel-Crafts alkylation | 4-fluoro-2-methylbenzene, acyl chloride | Acid catalyst, 0–25 °C | 65–70 | Prochiral ketone intermediate |

| 2. Asymmetric reduction | Catalytic hydrogenation | Ru-BINAP complex, H2 | Ethanol, 0–25 °C | 80–85 | (1S)-configured amino alcohol |

| 3. Reductive amination | Imine formation + reduction | NH3 or amine, NaBH4 or Pd/C | Ethanol or THF, RT | 75–80 | High enantiomeric excess |

| 4. Nitroalkene reduction | Catalytic hydrogenation | Pd/C, H2 | Continuous flow, optimized | 70–85 | Retains stereochemistry |

Analytical and Purity Assessment Techniques

Nuclear Magnetic Resonance (NMR):

- ^1H NMR and ^13C NMR confirm the presence of aromatic protons and carbons, amino and hydroxyl protons, and substitution pattern on the phenyl ring.

- Fluorine coupling observed in aromatic region (δ 7.2–7.4 ppm for protons, δ 115–120 ppm for carbons).

-

- Characteristic O–H and N–H stretching bands near 3350 cm⁻¹

- C–F stretch near 1240 cm⁻¹

Chiral High-Performance Liquid Chromatography (HPLC):

- Cellulose-based chiral stationary phases (e.g., Chiralpak AD-H) used to determine enantiomeric excess (>98% ee) and purity (>95%).

-

- High-resolution MS confirms molecular weight and elemental composition (m/z 183.22 g/mol).

Research Findings and Industrial Considerations

- Stereoselectivity: The use of chiral catalysts or biocatalysts is essential to achieve the (1S) stereochemistry with high enantiomeric purity, which is crucial for biological activity.

- Solvent Effects: Polar protic solvents like ethanol favor better stereoselectivity and solubility of reagents, while solvents like THF can reduce side reactions by improving intermediate solubility.

- Temperature Control: Lower temperatures increase stereoselectivity but may reduce reaction rates; thus, optimization is necessary for scale-up.

- Continuous Flow Technology: Industrial synthesis benefits from continuous flow reactors to improve safety, reproducibility, and yield by precise control of reaction parameters.

Summary Table of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Asymmetric catalytic reduction | Uses chiral metal catalysts (Ru-BINAP) | High stereoselectivity, scalable | Requires expensive catalysts |

| Reductive amination | Imine formation followed by reduction | Straightforward, good yields | May require careful control of conditions |

| Nitroalkene intermediate route | Formation of nitroalkene then catalytic reduction | Industrially viable, continuous flow | Multi-step, potential side-products |

| Biocatalytic reduction | Enzymatic reduction of ketone | Green chemistry, high enantioselectivity | Enzyme stability and cost |

This comprehensive review of the preparation methods of this compound highlights the importance of stereoselective catalytic processes and the role of reaction conditions in optimizing yield and purity. The integration of modern analytical techniques ensures precise characterization and quality control, supporting its application in pharmaceutical synthesis and research.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL: undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).

Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom on the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in ether at low temperatures.

Substitution: Sodium methoxide (NaOMe) in methanol under reflux conditions.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of a primary amine.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(1S)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL: has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.

Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: Utilized in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism by which (1S)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL exerts its effects involves:

Molecular Targets: The compound interacts with specific enzymes and receptors due to its chiral nature.

Pathways Involved: It may participate in metabolic pathways involving amino and hydroxyl group transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Amino propanol derivatives exhibit diverse biological activities depending on their substituents and stereochemistry. Below is a detailed comparison of (1S)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL with structurally related compounds:

Structural and Molecular Comparisons

*Note: Molecular weight calculated based on formula C₁₀H₁₃FNO.

Functional Group Impact on Properties

- Compounds with trifluoromethylthio () or trifluoromethyl () groups exhibit stronger electron-withdrawing effects, increasing metabolic stability and lipophilicity.

Steric Effects :

- The 2-methyl substituent in the target compound introduces steric hindrance, which may reduce binding to certain receptors compared to smaller substituents (e.g., fluorine or hydrogen).

- Bulkier groups like 3-bromo () or 2-chloro () may further restrict rotational freedom, affecting conformational stability.

- Biological Activity Trends: Analogs with electron-withdrawing groups (e.g., trifluoromethyl, chloro) show higher α1-/β1-adrenoceptor binding affinity in studies , suggesting the target compound’s 4-fluoro group may confer moderate receptor interaction. The furyl substituent () introduces a heterocyclic ring, which could enhance π-π stacking interactions but reduce solubility compared to purely aromatic systems.

Physicochemical Properties

*Estimated using fragment-based methods.

Biological Activity

(1S)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL, with the CAS number 1336841-46-3, is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and applications in various fields.

- Molecular Formula : C10H14FNO

- Molecular Weight : 183.22 g/mol

- Density : Predicted at 1.134 g/cm³

- Boiling Point : Approximately 298.8 °C (predicted)

The presence of a fluorine atom in its structure enhances its binding affinity to various biological targets, potentially influencing its pharmacological profile .

Research indicates that this compound may interact with specific receptors and enzymes, influencing various biological pathways. The fluorine atom is believed to enhance binding affinity to certain molecular targets, which may lead to increased efficacy as a pharmaceutical agent .

Therapeutic Potential

Studies have suggested that this compound could be a candidate for drug development, particularly in the treatment of neurological disorders due to its interactions with neurotransmitter receptors. The compound's unique structure allows for modulation of signaling pathways related to neurotransmission, which is crucial for developing therapeutic agents aimed at neurological conditions .

Case Studies and Research Findings

A comprehensive review of the literature reveals several studies focusing on the biological activity of this compound:

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Starting Materials : Utilize appropriate precursors containing amino and fluorinated groups.

- Reactions : Employ nucleophilic substitutions and reductions to form the desired compound.

- Optimization : Methods can be optimized for industrial production through continuous flow reactors and careful selection of solvents and catalysts.

Applications

The potential applications of this compound span various fields:

Q & A

Q. What are the recommended synthetic routes for (1S)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL?

- Methodological Answer : A common approach involves reductive amination of a ketone precursor, such as 1-(4-fluoro-2-methylphenyl)-2-hydroxypropan-1-one, using chiral catalysts or enzymes to achieve the (1S)-stereochemistry. Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce imine intermediates, but stereoselectivity requires chiral auxiliaries or asymmetric catalysis. Protecting groups (e.g., tert-butoxycarbonyl, BOC) may be employed to prevent side reactions at the amino and hydroxyl groups .

Q. How can the stereochemical purity of this compound be confirmed?

- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is effective for enantiomeric separation. X-ray crystallography provides definitive confirmation of absolute configuration, as demonstrated in structurally similar amino alcohols (e.g., (3S)-3-Amino-3-(4-fluorophenyl)propan-1-ol) . Circular dichroism (CD) spectroscopy or NMR with chiral solvating agents (e.g., Eu(hfc)₃) can also validate enantiopurity .

Q. What analytical methods are optimal for quantifying this compound in complex mixtures?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) or LC-MS using a C18 column ensures sensitive quantification. For impurity profiling, compare retention times and mass spectra with reference standards (e.g., EP impurity markers in related compounds) . Calibration curves should be validated with internal standards like deuterated analogs to account for matrix effects .

Q. What are the critical storage and handling protocols?

- Methodological Answer : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent oxidation. Use PPE (gloves, goggles) and avoid dust formation due to potential respiratory irritation (H335 hazard). Degradation studies under accelerated conditions (40°C/75% RH) can establish shelf-life .

Advanced Research Questions

Q. How can racemization be mitigated during synthesis or storage?

- Methodological Answer : Racemization at the chiral center is minimized by avoiding high temperatures (>80°C) and acidic/basic conditions. Use aprotic solvents (e.g., THF) and stabilize intermediates via hydrogen-bonding additives (e.g., urea derivatives). Real-time monitoring with inline FTIR or Raman spectroscopy detects early racemization .

Q. How to resolve contradictions in spectroscopic data during structural confirmation?

- Methodological Answer : Cross-validate NMR chemical shifts (e.g., δH for -NH2 and -OH protons) with density functional theory (DFT) calculations (e.g., B3LYP/6-31G*). For mass spectrometry discrepancies (e.g., fragmentation patterns), compare with high-resolution Q-TOF data and isotopic labeling studies. Crystallographic data from analogs (e.g., (1S,2R)-2-(dimethylamino)-1-phenylpropan-1-ol hydrochloride) provide reference metrics for bond angles and torsion .

Q. What experimental designs optimize reaction yields despite steric hindrance from the 2-methyl group?

- Methodological Answer : Bulky ligands (e.g., Josiphos) in catalytic asymmetric hydrogenation improve steric steering. Microwave-assisted synthesis reduces reaction times and side-product formation. Solvent screening (e.g., DMF vs. toluene) adjusts polarity to favor nucleophilic attack at the hindered carbon .

Q. How to design biological activity assays targeting neurological or antimicrobial pathways?

- Methodological Answer : Use in vitro enzyme inhibition assays (e.g., monoamine oxidase or kinase targets) with fluorogenic substrates. For antimicrobial studies, employ microdilution assays (MIC/MBC) against Gram-positive/negative strains. Structure-activity relationship (SAR) studies can modify the 4-fluoro-2-methylphenyl group to enhance binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.